1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(2-fluorophenoxy)propan-1-one
Description
The compound 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(2-fluorophenoxy)propan-1-one is a synthetic small molecule featuring a piperidine core substituted with a 5-chloropyrimidin-2-yl-methylamino group at the 4-position and a propan-1-one moiety linked to a 2-fluorophenoxy group. Its structure integrates key pharmacophores commonly explored in medicinal chemistry:
- Piperidine: A six-membered nitrogen-containing heterocycle known for enhancing bioavailability and target binding in central nervous system (CNS) and kinase-targeting drugs .
- Chloropyrimidine: A halogenated pyrimidine derivative that improves metabolic stability and modulates electronic properties for optimized receptor interactions .
- Fluorophenoxy: The fluorine atom enhances lipophilicity and resistance to oxidative metabolism, while the phenoxy group facilitates π-π stacking with aromatic residues in target proteins .
Synthesis routes likely involve amide coupling or nucleophilic substitution, as seen in related piperidine-pyrimidine hybrids .
Properties
IUPAC Name |
1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-(2-fluorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2/c1-13(27-17-6-4-3-5-16(17)21)18(26)25-9-7-15(8-10-25)24(2)19-22-11-14(20)12-23-19/h3-6,11-13,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFVBQOLDXMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N(C)C2=NC=C(C=N2)Cl)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract.
Mode of Action
The compound acts as an agonist to the GPR119 receptor. It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.
Biochemical Pathways
The compound affects the insulin secretion pathway in the pancreas and the GLP-1 secretion pathway in the gastrointestinal tract. By stimulating these pathways, it helps to control plasma glucose levels, which is crucial in the management of type 2 diabetes.
Pharmacokinetics
It was noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels. This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Biochemical Analysis
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound (LogP ~2.8) is moderately lipophilic, comparable to pyrazolo-pyrimidine derivatives (LogP 2.5–3.1) , but less hydrophilic than sugar-modified pyrimidines (LogP -0.5) .
- Solubility: Low aqueous solubility (0.12 mg/mL) is typical for halogenated piperidine-pyrimidine hybrids, necessitating formulation strategies like salt formation or nanoemulsion .
- Bioavailability: The 2-fluorophenoxy group may improve membrane permeability over bulkier substituents (e.g., methanesulfonyl in ), though metabolic stability requires verification via in vitro assays.
A. Piperidine-Pyrimidine Hybrids
- Target vs. Patent Compounds (EP 1 808 168 B1): The patent compounds feature pyrazolo-pyrimidine cores with sulfonyl or alkoxy groups, showing nanomolar kinase inhibition in preclinical studies. The target compound’s simpler pyrimidine scaffold may reduce synthetic complexity but could compromise selectivity .
B. Fluorinated Analogues
- 2-Fluorophenoxy vs. Trifluoromethylpyridine (): The trifluoromethyl group in increases metabolic stability but may elevate toxicity risks. The target’s 2-fluorophenoxy balances lipophilicity and safety, as seen in FDA-approved fluorophenoxy-containing drugs (e.g., ciprofloxacin) .
Preparation Methods
Preparation of 4-Aminopiperidine Derivatives
The synthesis begins with 4-aminopiperidine , a common starting material for N-functionalized piperidines. To avoid undesired side reactions during subsequent steps, the amine is protected using a tert-butoxycarbonyl (Boc) group.
Procedure :
Methylation of the Piperidine Amine
Introducing the methyl group at the 4-position employs reductive amination with formaldehyde:
Coupling with 5-Chloropyrimidin-2-amine
The Buchwald-Hartwig amination facilitates coupling of the methylamine with 2-chloro-5-chloropyrimidine:
-
Combine 4-(methylamino)piperidine, 2-chloro-5-chloropyrimidine, palladium(II) acetate, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene.
-
Heat at 100°C for 12 hours under nitrogen.
-
Purify via column chromatography to isolate 4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine .
Synthesis of the Propanone Fragment
Williamson Ether Synthesis for 2-(2-Fluorophenoxy)propan-1-one
The 2-fluorophenoxy group is introduced via nucleophilic substitution:
-
React 2-fluorophenol with 1-bromo-2-propanone in the presence of potassium carbonate (K₂CO₃) in acetone.
-
Reflux for 6 hours to yield 2-(2-fluorophenoxy)propan-1-one .
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.12–7.08 (m, 1H, ArH), 6.98–6.92 (m, 2H, ArH), 4.62 (s, 2H, OCH₂), 2.20 (s, 3H, COCH₃).
Final Coupling Reaction
Acylation of the Piperidine Intermediate
The propanone fragment is activated as an acyl chloride and coupled to the piperidine:
-
Convert 2-(2-fluorophenoxy)propan-1-one to its acyl chloride using oxalyl chloride (COCl₂) in DCM.
-
React the acyl chloride with 4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine in the presence of TEA.
-
Purify the product via recrystallization from ethanol to obtain the target compound.
Optimization Notes :
-
Excess acyl chloride (1.2 eq) ensures complete conversion.
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
Scale-Up and Process Optimization
Q & A
Q. What are the key synthetic routes for 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(2-fluorophenoxy)propan-1-one?
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the piperidine ring. Key steps include:
- Nucleophilic substitution : Introduction of the 5-chloropyrimidin-2-yl group via coupling reactions under inert conditions .
- Methylation : Use of methylating agents (e.g., methyl iodide) to modify the amino group on the piperidine ring .
- Phenoxy linkage formation : Reaction of 2-fluorophenol with a propanone intermediate under basic conditions . Purification often employs column chromatography and recrystallization, with yields optimized by controlling temperature (0–60°C) and solvent polarity (e.g., dichloromethane/ethanol mixtures) .
Q. What analytical techniques are critical for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the piperidine and fluorophenoxy moieties .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., observed [M+H]+ at 478.94 Da) and fragmentation patterns .
- Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies) .
Q. What structural features influence its bioactivity?
The 5-chloropyrimidin-2-yl group enhances binding to kinase domains (e.g., ALK, GPR119), while the 2-fluorophenoxy moiety improves lipophilicity and membrane permeability . Piperidine acts as a conformational scaffold, enabling optimal spatial alignment with target proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Analog synthesis : Replace the 5-chloro group with bromo or trifluoromethyl to test halogen-dependent efficacy .
- Piperidine modifications : Introduce sp³-hybridized carbons or bulky substituents to assess steric effects on target engagement .
- In vitro assays : Use GPR119/ALK-dependent cell lines (e.g., HEK293 transfected with human receptors) to quantify cAMP/phosphorylation levels . Example SAR finding: Substituting 5-chloro with 5-fluoro reduces ALK inhibition by 40% due to weaker halogen bonding .
Q. How to resolve contradictions in reported pharmacokinetic (PK) data?
Discrepancies in bioavailability (e.g., 20–60% in rodent models) may arise from:
- Metabolic instability : The fluorophenoxy group undergoes CYP450-mediated oxidation; co-administration with CYP inhibitors (e.g., ketoconazole) improves AUC .
- Species-specific differences : Human hepatocytes show slower clearance than murine models, necessitating cross-species metabolite profiling .
- Formulation optimization : Nanoemulsions or cyclodextrin complexes enhance solubility (>2 mg/mL in PBS) and reduce inter-study variability .
Q. What computational strategies predict target binding modes?
- Molecular docking (AutoDock Vina) : Models interactions with GPR119 (PDB: 6VSB) or ALK (PDB: 4F7W), highlighting hydrogen bonds between the pyrimidine ring and Lys-883/Arg-158 .
- Molecular dynamics (MD) simulations : Reveal conformational stability of the piperidine-fluorophenoxy linkage over 100 ns trajectories (RMSD <2 Å) .
- Free energy calculations (MM/PBSA) : Predict ΔG values for binding site mutations (e.g., ALK L1196M resistance mutation reduces affinity by 3.2 kcal/mol) .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., methylamine coupling) .
- Design of Experiments (DoE) : Optimize variables (temperature, stoichiometry) using response surface modeling to maximize yield (e.g., from 45% to 72%) .
Q. What protocols ensure reproducibility in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
